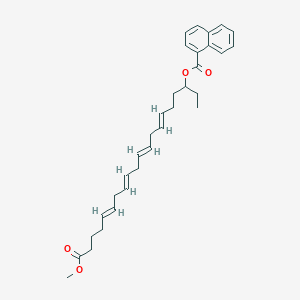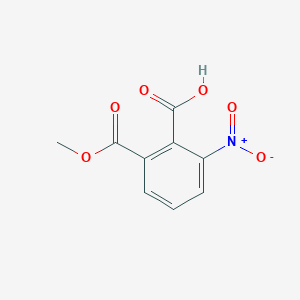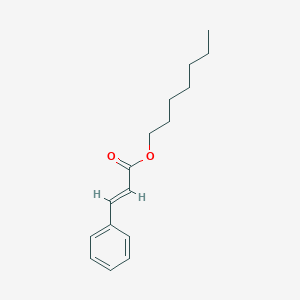
Bpiq-i
説明
2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinolin-11-one, commonly referred to as BPIQ-I, is a synthetic quinoline derivative. This compound has garnered significant attention due to its potent anti-cancer properties, particularly against lung cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BPIQ-I involves multiple steps, starting with the preparation of the quinoline core. The quinoline core is then functionalized with pyrrolidin-1-yl groups through ether linkages. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
BPIQ-I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: This compound can participate in substitution reactions, where functional groups on the quinoline core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .
科学的研究の応用
BPIQ-I has been extensively studied for its anti-cancer properties. It has shown significant potential in inhibiting the growth of lung cancer cells by inducing mitochondrial apoptosis. This compound has also been tested in zebrafish xenograft models, demonstrating its effectiveness in vivo . Additionally, this compound has been investigated for its anti-proliferative effects on human retinoblastoma cells, further highlighting its potential as a therapeutic agent .
作用機序
BPIQ-I exerts its effects primarily through the induction of mitochondrial apoptosis. It causes cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation. The compound upregulates pro-apoptotic proteins such as Bad and Bim while downregulating pro-survival proteins like XIAP and survivin. This results in the activation of the apoptotic pathway and subsequent cell death .
特性
IUPAC Name |
N-(3-bromophenyl)-3-methylimidazo[4,5-g]quinazolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5/c1-22-9-20-14-6-12-13(7-15(14)22)18-8-19-16(12)21-11-4-2-3-10(17)5-11/h2-9H,1H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMAGACQNDAKFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C3C(=C2)C(=NC=N3)NC4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274366 | |
| Record name | bpiq-i | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174709-30-9 | |
| Record name | bpiq-i | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that BPIQ-I competes with ATP. What is the significance of this competition in the context of the study?
A1: this compound's competition with ATP is crucial because it directly inhibits the activity of receptor tyrosine kinases (RTKs), specifically those in the erbB family like EGFR [, ]. RTKs require ATP to phosphorylate downstream targets, thus initiating cellular signaling cascades. By competing with ATP for binding sites on these RTKs, this compound prevents their activation. In the context of the study, this inhibition helped researchers determine that an active RTK, possibly EGFR, is essential for both CO2 and HCO3- signaling pathways that regulate H+ secretion in proximal tubules.
Q2: How does the use of this compound contribute to our understanding of CO2 and HCO3- sensing in proximal tubules?
A2: The research demonstrates that this compound, by inhibiting erbB RTKs, abolishes the sensitivity of HCO3- absorption rate (JHCO3) to changes in both CO2 and HCO3- concentrations [, ]. This finding strongly suggests that an active erbB RTK, potentially EGFR, is a central player in the signaling pathways that allow proximal tubule cells to sense and respond to fluctuations in CO2 and HCO3- levels. This insight provides a critical starting point for further investigations into the complex mechanisms of pH regulation in the kidneys.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)










